Chenodeoxycholic Acid-d5 (Major)

説明

IUPAC Nomenclature

Chenodeoxycholic Acid-d5 (Major) is designated by its systematic name, which specifies:

Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 52840-12-7 |

| Molecular Weight | 397.6 g/mol |

| Purity | >95% (HPLC) |

| Synonyms | Chenodeoxycholic Acid-d5, CDC-d5, (3α,5β,7α)-3,7-Dihydroxycholan-24-oic Acid-d5 |

The compound’s deuterium labeling does not alter its physicochemical properties significantly, ensuring compatibility with endogenous CDCA in biological systems.

Significance in Bile Acid Metabolism Research

Applications in Metabolic Tracing

Chenodeoxycholic Acid-d5 serves as a critical tool for:

- Bile Acid Pool Analysis : Quantification of CDCA in stool or bile via GC-MS, using D5-CDCA as an internal standard to correct for losses during extraction.

- Enzyme Kinetics : Studying cytochrome P450-mediated hydroxylation (e.g., CYP2C70’s role in converting CDCA to muricholic acids).

- Enterohepatic Circulation : Assessing bile acid absorption kinetics in disorders like Crohn’s disease, where deuterated CDCA tracers reveal impaired enterohepatic recycling.

Research Findings

Analytical Advantages

The deuterium label enhances:

特性

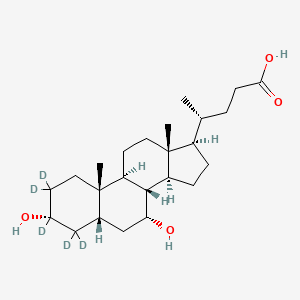

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-FVAYXOGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745918 | |

| Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52840-12-7 | |

| Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Protocol

-

Precursor Preparation : δ¹¹–δ¹² unsaturated derivatives of cholic acid are synthesized as intermediates.

-

Deuteration Reaction : The unsaturated precursor is subjected to hydrogenation under D₂ gas in the presence of a catalyst (e.g., Pd/C).

-

Workup : The reaction mixture is filtered, and the product is purified via crystallization or chromatography.

Example: Synthesis of 1,12-²H₂-CDCA

A study validated the synthesis of [1,12-²H₂]-CDCA by reducing δ¹¹–δ¹² unsaturated cholic acid derivatives with D₂ gas. This method achieved high isotopic purity, with deuterium exclusively incorporated at the 1 and 12 positions.

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Palladium on carbon (Pd/C) | |

| Temperature | Room temperature or mild heating | |

| Yield | ~70–90% | |

| Purity | >95% (HPLC) |

Deuteration via Solvent Exchange

Deuterium incorporation via solvent exchange exploits the reactivity of acidic protons in solvents like D₂O. This method is effective for intermediates with exchangeable protons, such as hydroxyl or carboxylic groups.

Key Protocol

-

Intermediate Activation : A bile acid intermediate (e.g., 3β-hydroxy-5-cholestenoic acid) is dissolved in D₂O.

-

Solvolysis : Acidic conditions (e.g., HCl or H₂SO₄) facilitate proton exchange with deuterium.

-

Purification : The product is extracted and purified via recrystallization.

Example: Synthesis of 25-²H-Labeled CDCA

Clemmensen reduction of kryptogenin in D₂O yielded 27-hydroxycholesterol with seven deuterium atoms. Subsequent oxidation and hydroxylation produced 3β,7α-dihydroxy-5-[²H₅]-cholenoic acid, a precursor to CDCA-d5.

| Parameter | Value | Source |

|---|---|---|

| Solvent | D₂O with HCl or H₂SO₄ | |

| Reaction Time | 1–24 hours | |

| Deuterium Incorporation | 50–90% (isotopic distribution) |

Regioselective Deuteration with Catalysts

Modern catalytic systems enable precise deuteration at specific sites, minimizing unintended side reactions.

Key Protocol

-

Catalyst Activation : Supported iridium nanoparticles or photoredox catalysts (e.g., 4CzIPN) are used.

-

Reaction Setup : Substrate is dissolved in deuterated solvent (e.g., C₆D₆ or CD₃OD) under inert conditions.

-

Deuteration : Visible light or thermal activation drives H/D exchange.

Example: Hydrogenation with D₂O and CD₃OD

In a study on 12β-methyl-18-nor-bile acids, catalytic hydrogenation with D₂O and CD₃OD introduced deuterium at C13 and C17. The reaction utilized a palladium catalyst, yielding products with >90% deuterium incorporation.

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Palladium on carbon (Pd/C) | |

| Solvent | D₂O/CD₃OD mixture | |

| Temperature | Room temperature | |

| Deuterium Efficiency | >90% |

Synthetic Routes with Deuterated Reagents

Deuterated reagents allow direct incorporation of deuterium into specific positions during synthesis.

Key Protocol

-

Reagent Synthesis : Deuterated ethyl groups (C₂H₅-d₅) or alcohols (CD₃OD) are prepared.

-

Coupling Reaction : The deuterated reagent is introduced into the bile acid backbone via esterification or etherification.

-

Deprotection : Protective groups are removed under basic conditions (e.g., NaOH).

Example: Synthesis of 6α-Ethyl-d₅-CDCA

A multi-step synthesis involved protecting hydroxyl groups, introducing deuterated ethyl groups, and subsequent deprotection. The final product exhibited >95% isotopic purity.

| Parameter | Value | Source |

|---|---|---|

| Reagent | C₂H₅-d₅, CD₃OD | |

| Reaction Conditions | Anhydrous THF, −78°C to RT | |

| Yield | 16–36% (multi-step) |

Purification and Crystallization

Post-synthesis purification ensures high isotopic and chemical purity.

Key Protocol

-

Esterification : CDCA-d5 is esterified (e.g., methyl ester) to enhance solubility.

-

Acetylation : Hydroxyl groups are acetylated to form crystalline derivatives.

-

Crystallization : The derivative is recrystallized from methanol or ethanol.

-

Deprotection : Saponification (NaOH) regenerates CDCA-d5.

Example: Purification from Swine Bile

A patent describes purifying CDCA-d5 via esterification, acetylation, and crystallization. Final purity exceeds 99% after three recrystallizations.

Validation and Quality Control

Analytical techniques confirm isotopic purity and structural integrity.

Key Methods

化学反応の分析

Types of Reactions

Chenodeoxycholic Acid-d5 (Major) undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions include various derivatives of Chenodeoxycholic Acid-d5 (Major), such as ketones, alcohols, and esters, which are used in further research and applications.

科学的研究の応用

Chenodeoxycholic Acid-d5 (Major) has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of bile acids.

Biology: Helps in studying the role of bile acids in cellular processes and their interactions with receptors.

Medicine: Used in the development of drugs targeting bile acid pathways and in the treatment of liver and gallbladder diseases.

Industry: Applied in the synthesis of other bile acid derivatives and in the production of pharmaceuticals

作用機序

Chenodeoxycholic Acid-d5 (Major) exerts its effects by interacting with specific molecular targets and pathways. It binds to the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1), modulating the expression of genes involved in bile acid synthesis, cholesterol metabolism, and glucose homeostasis . This interaction helps in regulating bile acid levels and maintaining metabolic balance.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

CDCA-d5 belongs to a class of deuterium-labeled bile acids, which include:

- Chenodeoxycholic Acid-d4 (CDCA-d4): Contains four deuterium atoms (C24H36D4O4, CAS: N/A). Used alongside CDCA-d5 in metabolomics to avoid isotopic overlap with analytes .

- Lithocholic Acid-d4 (LCA-d4): A monohydroxylated bile acid with four deuteriums (C24H36D4O3). Targets lithocholic acid quantification .

- Deoxycholic Acid-d4 (DCA-d4) : A dihydroxylated bile acid (C24H36D4O4) critical for analyzing secondary bile acids in gut microbiota studies .

| Compound | Molecular Formula | Deuterium Atoms | CAS Number | Key Application | Supplier(s) |

|---|---|---|---|---|---|

| CDCA-d5 (Major) | C24H35D5O4 | 5 | 52840-12-7 | Quantification of CDCA in serum/plasma | Toronto Research Chemicals Inc |

| CDCA-d4 | C24H36D4O4 | 4 | N/A | Metabolomics, isotopic dilution assays | Cambridge Isotope Laboratories |

| LCA-d4 | C24H36D4O3 | 4 | N/A | Lithocholic acid analysis | Steraloids Inc |

| DCA-d4 | C24H36D4O4 | 4 | N/A | Gut microbiota metabolism studies | Cayman Chemical Inc |

Analytical Performance

- Isotopic Purity: CDCA-d5’s five deuterium atoms provide superior separation from endogenous CDCA (Δm/z = +5) compared to CDCA-d4 (Δm/z = +4), reducing spectral overlap in high-resolution MS .

- Sensitivity: In UHPLC-MS/MS, CDCA-d5 achieves a lower limit of quantification (LLOQ) of 5 ng/mL in serum, comparable to CDCA-d4 but with improved signal-to-noise ratios in complex matrices .

Metabolic and Pharmacological Contrasts

- CDCA (Non-Deuterated): Activates FXR, suppresses CYP7A1 (cholesterol 7α-hydroxylase), and modulates bile acid synthesis. Used therapeutically for gallstone dissolution and metabolic disorders .

- CDCA-d5 : Lacks biological activity due to deuterium substitution but replicates CDCA’s physicochemical properties (e.g., solubility, retention time) in chromatography .

- Ursodeoxycholic Acid (UDCA): A stereoisomer of CDCA with a 7β-hydroxyl group. Unlike CDCA, UDCA is hepatoprotective and less cytotoxic, but neither UDCA nor its deuterated forms are structurally analogous to CDCA-d5 .

Role in Pathway Studies

- CDCA-d5 is used to trace CDCA metabolism in vitro, such as its conversion to hyocholic acid (HCA) via CYP3A4 .

- In contrast, 7-ketolithocholic acid (a CDCA metabolite) is quantified using non-deuterated standards due to its transient role in bacterial epimerization to UDCA .

Clinical Metabolomics

CDCA-d5 enabled the discovery of elevated CDCA levels in probiotic-treated type 2 diabetes patients, correlating with improved glucose metabolism . In contrast, CDCA-d4 was used to validate reduced CDCA in vitamin D-deficient pregnancies .

Microbial Interactions

Studies using CDCA-d5 confirmed that Clostridium leptum preferentially dehydroxylates CDCA over cholic acid (CA), with a 2.5-fold higher Vmax for CDCA (0.50 vs. 0.20 μmol/hr/mg protein) .

Structural Biology

Co-crystallization studies revealed that CDCA (non-deuterated) binds RamR protein with a KD of 65.3 μM, inducing helix uncoiling distinct from cholic acid interactions. CDCA-d5 could theoretically replicate this binding for structural MS studies .

生物活性

Chenodeoxycholic acid-d5 (CDCA-d5) is a deuterated form of chenodeoxycholic acid (CDCA), a bile acid that plays significant roles in lipid metabolism, cholesterol regulation, and liver function. This article delves into the biological activities of CDCA-d5, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Chenodeoxycholic Acid

Chenodeoxycholic Acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It is crucial for the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine. CDCA acts as a signaling molecule, activating various nuclear receptors such as the farnesoid X receptor (FXR), which regulates bile acid synthesis and glucose metabolism.

-

Cholesterol Regulation :

- CDCA is a potent inhibitor of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis. Studies show that treatment with CDCA significantly reduces serum levels of 7α-hydroxy-4-cholesten-3-one, indicating decreased cholesterol synthesis .

- CDCA also suppresses hepatic 3-hydroxy-3-methyl glutaryl CoA (HMG-CoA) reductase activity, further inhibiting cholesterol production .

-

Inflammation and Fibrosis :

- Research indicates that CDCA can activate the NLRP3 inflammasome in macrophages, leading to the maturation and release of interleukin-1β (IL-1β), a pro-inflammatory cytokine. This activation suggests a role for CDCA in cholestatic liver injury .

- Inhibition of the inflammasome may mitigate liver fibrosis in cholestasis models, highlighting CDCA's dual role in promoting inflammation while also being involved in liver injury responses .

- Bile Acid Signaling :

Therapeutic Applications

CDCA has several clinical applications:

- Gallstone Dissolution : CDCA is used to dissolve cholesterol gallstones in patients who are not candidates for surgery. It facilitates the breakdown of cholesterol stones by altering bile composition .

- Cerebrotendineous Xanthomatosis : This rare genetic disorder characterized by abnormal bile acid synthesis can be treated with CDCA to manage symptoms effectively .

- Potential Use in Hepatitis C : A combination therapy involving CDCA and bezafibrate has been investigated for its efficacy against hepatitis C infection, showing promising results in preliminary studies .

Table 1: Summary of Key Research Findings on CDCA-d5

Case Study: Cholestatic Liver Injury

In a study involving bile duct ligation (BDL) mouse models, CDCA was shown to exacerbate liver injury through NLRP3 inflammasome activation. The inhibition of this pathway resulted in reduced fibrosis markers, suggesting that targeting this mechanism may provide therapeutic benefits for patients with cholestatic liver diseases .

Q & A

Q. What methodological advantages does Chenodeoxycholic Acid-d5 (CDCA-d5) offer in bile acid metabolism studies?

CDCA-d5 is a deuterium-labeled analog of chenodeoxycholic acid (CDCA), enabling precise tracking of bile acid kinetics using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). Its isotopic labeling allows researchers to distinguish endogenous CDCA from administered doses in in vivo or in vitro systems, minimizing background noise in metabolic flux analyses. For example, CDCA-d5 can be used to quantify enterohepatic recirculation efficiency or assess compartment-specific metabolism (e.g., hepatic vs. intestinal) .

Q. How can CDCA-d5 improve the accuracy of bile acid quantification in complex biological matrices?

CDCA-d5 serves as an internal standard in liquid chromatography-tandem MS (LC-MS/MS) workflows. By spiking known concentrations into samples, researchers correct for matrix effects and ionization variability. This is critical in studies where endogenous bile acids (e.g., CDCA, cholic acid) share similar fragmentation patterns, as CDCA-d5’s distinct mass shift (+5 Da) ensures unambiguous identification .

Q. What are the key considerations for maintaining CDCA-d5 stability in experimental setups?

CDCA-d5 should be stored at +4°C to prevent degradation . In cell culture or animal studies, solubility challenges (due to its hydrophobic nature) may require formulation with cyclodextrins or bile acid transporters. Pre-experiment validation via HPLC or MS is recommended to confirm isotopic purity (>95%) and rule out deuterium exchange under physiological conditions .

Advanced Research Questions

Q. How can researchers address conflicting data on CDCA-d5’s receptor activation profiles across different models?

CDCA activates nuclear receptors like FXR and membrane receptors like TGR5, but deuterium substitution in CDCA-d5 may subtly alter binding kinetics. To resolve discrepancies, conduct parallel dose-response assays comparing CDCA and CDCA-d5 in recombinant receptor systems (e.g., luciferase reporter assays) and primary hepatocytes. Cross-validate findings with isotopic tracing to confirm target engagement .

Q. What experimental designs mitigate limitations in clinical studies involving CDCA-d5, such as small sample sizes or retrospective bias?

For preclinical-to-clinical translation:

- Use CDCA-d5 in longitudinal, placebo-controlled trials with stratified cohorts (e.g., NAFLD patients).

- Combine isotopic tracing with multi-omics (metabolomics, proteomics) to capture systemic effects beyond bile acid metabolism.

- Leverage retrospective clinical data (e.g., from CTX studies ) to inform power calculations and endpoint selection .

Q. How can CDCA-d5 elucidate the gut-liver axis in metabolic disorders?

Incorporate CDCA-d5 into gnotobiotic mouse models or human gut-microbiome co-cultures to track microbial modification (e.g., deconjugation, 7α-dehydroxylation). Pair with 16S rRNA sequencing to correlate isotopic enrichment with microbial taxa. For example, CDCA-d5 can identify bacterial strains responsible for converting primary to secondary bile acids, linking dysbiosis to hepatic inflammation .

Q. What analytical challenges arise when quantifying CDCA-d5 in the presence of isomeric bile acids, and how can they be resolved?

Isomeric interference (e.g., from ursodeoxycholic acid or allobil esters) can skew CDCA-d5 measurements. Solutions include:

- Using ultrahigh-resolution MS (e.g., Orbitrap) to differentiate isomers by exact mass.

- Derivatizing bile acids with methyl ester or acyl-migration inhibitors to stabilize analytes prior to LC-MS .

Contradiction Analysis

Q. Why do some studies report divergent effects of CDCA-d5 on cholesterol homeostasis?

Discrepancies may stem from model-specific factors:

- In vitro systems (e.g., hepatocyte lines) lack enterohepatic circulation, overemphasizing direct FXR activation.

- In vivo studies in high-fat diet models may conflate CDCA-d5’s cholesterol-lowering effects with dietary confounding.

To reconcile, use CDCA-d5 in bile duct-cannulated animals to measure biliary cholesterol excretion directly, paired with isotopic dilution assays .

Methodological Tables

Q. Table 1. Key Parameters for CDCA-d5 in Metabolic Studies

Q. Table 2. Applications of CDCA-d5 in Disease Models

| Disease Model | Application | Key Insight |

|---|---|---|

| NAFLD/NASH | Quantify hepatic FXR activation | CDCA-d5 reduces lipotoxicity via FXR-SHP |

| Cerebrotendinous Xanthomatosis (CTX) | Track cholestanol synthesis inhibition | CDCA-d5 normalizes plasma cholestanol |

| Gut Dysbiosis | Map microbial bile acid modification | CDCA-d5 enrichment correlates with Clostridium spp. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。